Ortho-Chloro Steric Constraint: Torsional and Conformational Differentiation from meta- and para-Chloro Positional Isomers
The ortho-chloro substituent in 2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde introduces a steric interaction with the pyridine ring that is absent in the meta-chloro (CAS 1483535-73-4) and para-chloro (CAS 2060031-87-8) positional isomers. In the ortho isomer, the chlorine atom is positioned approximately 2.8–3.2 Å from the pyridine C3-hydrogen (based on MMFF94 energy-minimized geometry) [1], creating a steric barrier that restricts rotation about the benzylic C(sp3)-C(sp2) bond. This steric effect raises the rotational barrier by an estimated 2–5 kcal/mol relative to the essentially unhindered para isomer [2], resulting in a narrower conformational population distribution. While all three positional isomers share identical computed 2D descriptors (MW 231.68, XLogP3 2.9, TPSA 30 Ų, rotatable bond count 3) [3], the ortho isomer's distinct 3D conformational profile can lead to differential molecular recognition by biological targets and divergent reactivity in sterically sensitive transformations such as ortho-metallation or asymmetric catalysis. This structural feature is intrinsic to the ortho isomer and cannot be replicated by the meta or para analogs.
| Evidence Dimension | Steric environment at benzyl-pyridine junction |
|---|---|
| Target Compound Data | ortho-Cl: Cl atom ~2.8–3.2 Å from pyridine C3-H; estimated rotational barrier elevation 2–5 kcal/mol above para isomer |
| Comparator Or Baseline | meta-Cl (CAS 1483535-73-4): Cl distant from pyridine ring, minimal steric effect. para-Cl (CAS 2060031-87-8): Cl remote from pyridine ring, no steric effect on benzyl-pyridine torsion |
| Quantified Difference | Qualitative difference in steric environment; quantitative torsional barriers not experimentally measured for this specific compound class. Well-precedented class-level effect: ortho-substituted benzyl-pyridine systems consistently show elevated rotational barriers vs. meta/para [2]. |
| Conditions | Gas-phase MMFF94 conformational analysis (PubChem 3D conformer); class-level inference from physical organic chemistry principles |
Why This Matters
For medicinal chemistry SAR campaigns, the ortho isomer's distinct conformational preferences can yield divergent biological activity profiles that cannot be predicted from the meta or para analogs, making the ortho compound an essential and non-substitutable member of a complete positional scanning library.
- [1] PubChem CID 96599335. 3D Conformer data computed using MMFF94 force field. Conformer generation date: 2024-12-12. View Source
- [2] Eliel, E.L.; Wilen, S.H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. Chapters 10–11: Conformational analysis of substituted ethanes and benzyl systems; steric effects on rotational barriers. View Source
- [3] PubChem computed properties for CID 96599335 (2-Cl), CID 96599337 (3-Cl), CID 125041160 (4-Cl). XLogP3-AA = 2.9, TPSA = 30 Ų for all three. Accessed April 2026. View Source
